molecular formula C10H20O5 B12625936 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate CAS No. 918400-97-2

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate

Cat. No.: B12625936
CAS No.: 918400-97-2
M. Wt: 220.26 g/mol
InChI Key: XEXPLIITSMKVCS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is an organic compound with the molecular formula C10H20O5. It is an ester derived from the reaction between 3-hydroxy-2,2-bis(hydroxymethyl)propanol and 2-methylbutanoic acid. This compound is known for its unique structure, which includes multiple hydroxyl groups and a branched ester chain, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate typically involves the esterification of 3-hydroxy-2,2-bis(hydroxymethyl)propanol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-Hydroxy-2,2-bis(hydroxymethyl)propanol+2-Methylbutanoic acidAcid Catalyst3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate+Water\text{3-Hydroxy-2,2-bis(hydroxymethyl)propanol} + \text{2-Methylbutanoic acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Hydroxy-2,2-bis(hydroxymethyl)propanol+2-Methylbutanoic acidAcid Catalyst​3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and resins, where its multiple hydroxyl groups provide cross-linking capabilities.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the parent alcohol and acid, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
  • 2,2-Bis(hydroxymethyl)propionic acid

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is unique due to its branched ester structure and multiple hydroxyl groups. This combination provides it with distinct chemical reactivity and versatility in various applications, setting it apart from other similar compounds.

Properties

CAS No.

918400-97-2

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylbutanoate

InChI

InChI=1S/C10H20O5/c1-3-8(2)9(14)15-7-10(4-11,5-12)6-13/h8,11-13H,3-7H2,1-2H3

InChI Key

XEXPLIITSMKVCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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